![molecular formula C20H18IN3O3S B2446997 N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide CAS No. 450339-47-6](/img/structure/B2446997.png)
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide
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Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of this exact compound, a related compound’s synthesis involves heating a mixture of the corresponding N-aryl-β-alanine or hydrochloride, urea, and acetic acid under reflux .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available in the search results .Scientific Research Applications
1. Synthesis and Structural Studies
- The synthesis and structure of related compounds, including those with similar functional groups or molecular structures, have been explored in various studies. For instance, the synthesis of N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline and its atropisomers, which share structural similarities with N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide, have been studied for their chemical properties and potential for Heck cyclization (Skladchikov, Suponitskii, & Gataullin, 2013).
2. Pharmacological Activities
- Various pharmacological activities have been explored for compounds structurally related to N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide. This includes the study of novel 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives, which showed significant anti-inflammatory activities (Abdulla et al., 2014).
3. Anticancer Activity
- The exploration of anticancer activity in structurally similar compounds, such as 3a,4-dihydro-3H-indeno[1, 2-c]pyrazole-2-carboxamide analogues, has been a significant area of research. These studies contribute to understanding the potential anticancer applications of related compounds (Ahsan, 2012).
4. Antibacterial Agents
- Research on the synthesis of novel compounds with potential antibacterial properties, such as 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, has been conducted. These studies help in assessing the potential of similar compounds for use as antibacterial agents (Palkar et al., 2017).
5. Luminescent and Supramolecular Properties
- The self-assembly and luminescent properties of compounds containing 4-aryl-1H-pyrazole units, which are structurally related to N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide, have been explored. This research offers insights into the potential use of similar compounds in the development of luminescent materials and supramolecular systems (Moyano et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18IN3O3S/c1-12-7-8-18(13(2)9-12)24-19(15-10-28(26,27)11-17(15)23-24)22-20(25)14-5-3-4-6-16(14)21/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYPHVJSSBAMQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4I)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18IN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide |
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